molecular formula C10H12N2 B13130958 4-Isobutylnicotinonitrile

4-Isobutylnicotinonitrile

Cat. No.: B13130958
M. Wt: 160.22 g/mol
InChI Key: CASRJKJSGGGXBJ-UHFFFAOYSA-N
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Description

4-Isobutylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring with a nitrile group attached to the 3-position and an isobutyl group attached to the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinonitrile with isobutylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the ammoxidation of 4-isobutylpyridine. This process requires the presence of ammonia and an oxidizing agent, such as air or oxygen, at elevated temperatures. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield 4-isobutylnicotinic acid.

    Reduction: Reduction can produce 4-isobutyl-3-aminopyridine.

    Substitution: Substitution reactions can lead to various derivatives, depending on the substituent introduced.

Scientific Research Applications

4-Isobutylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isobutylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

4-Isobutylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

    3-Cyanopyridine: Lacks the isobutyl group, making it less lipophilic.

    4-Chloronicotinonitrile: Contains a chlorine atom instead of an isobutyl group, leading to different reactivity and applications.

    4-Methylnicotinonitrile: Has a methyl group instead of an isobutyl group, affecting its physical and chemical properties.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(2-methylpropyl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2/c1-8(2)5-9-3-4-12-7-10(9)6-11/h3-4,7-8H,5H2,1-2H3

InChI Key

CASRJKJSGGGXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NC=C1)C#N

Origin of Product

United States

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